molecular formula C24H20F3N3O3S B2938680 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1252902-20-7

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2938680
CAS RN: 1252902-20-7
M. Wt: 487.5
InChI Key: PTRRSQPGAKQPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H20F3N3O3S and its molecular weight is 487.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Imaging and Radioligands

A study by Dollé et al. (2008) describes the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This research highlights the importance of designing compounds with specific structural features that allow for labeling with radioactive isotopes, such as fluorine-18, enabling their use in positron emission tomography (PET) imaging for neurological and other medical research applications Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A. (2008). Journal of Labelled Compounds and Radiopharmaceuticals, 51, 435-439.

Heterocyclic Compound Synthesis

Elmuradov et al. (2011) explored the synthesis of thieno[2,3-d]pyrimidin-4-ones by reacting various substituted pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes. This work underscores the versatility of thieno[2,3-d]pyrimidines in heterocyclic chemistry, serving as a foundation for developing novel therapeutic agents or research tools Elmuradov, B., Bozorov, K., & Shakhidoyatov, Kh. M. (2011). Chemistry of Heterocyclic Compounds, 46, 1393-1399.

Building Blocks in Heterocyclic Synthesis

Abdel-Khalik et al. (2004) discussed using enaminones as building blocks for synthesizing nicotinic acid and thienopyridine derivatives, illustrating the role of pyrimidine analogs in synthesizing complex heterocyclic systems. Such approaches are crucial for developing novel compounds with potential applications in drug discovery and material science Abdel-Khalik, M., Eltoukhy, A. M., Agamy, S., & Elnagdi, M. H. (2004). Journal of Heterocyclic Chemistry, 41, 431-434.

Antitumor and Antimicrobial Activity

Compounds structurally related to thieno[3,2-d]pyrimidines have been studied for their potential antitumor and antimicrobial activities. Al-Sanea et al. (2020) investigated certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for their in vitro cytotoxic activity, demonstrating the potential of such compounds in cancer research Al-Sanea, M. M., Parambi, D. G., Shaker, M., Elsherif, H., Elshemy, H. A., Bakr, R. B., Al-Warhi, T., Gamal, M., & Abdelgawad, M. (2020). Russian Journal of Organic Chemistry, 56, 514-520.

properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O3S/c1-14-7-8-16(11-15(14)2)12-30-22(32)21-19(9-10-34-21)29(23(30)33)13-20(31)28-18-6-4-3-5-17(18)24(25,26)27/h3-11,19,21H,12-13H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBSKVFEAGOBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.